molecular formula C12H9BrN2O B1441847 5-bromo-N-phenylpyridine-2-carboxamide CAS No. 1270882-07-9

5-bromo-N-phenylpyridine-2-carboxamide

Cat. No. B1441847
CAS RN: 1270882-07-9
M. Wt: 277.12 g/mol
InChI Key: NFEVZDWMTJNQKC-UHFFFAOYSA-N
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Description

5-bromo-N-phenylpyridine-2-carboxamide is a chemical compound with the molecular formula C12H8BrN3O . It is primarily used in scientific research and has a variety of applications in the fields of chemistry, biology, and materials.


Molecular Structure Analysis

The molecular structure of 5-bromo-N-phenylpyridine-2-carboxamide is characterized by a pyridine ring substituted with a bromine atom and a phenyl group . The exact structural details would require more specific information or experimental data, which I currently do not have.


Chemical Reactions Analysis

While specific chemical reactions involving 5-bromo-N-phenylpyridine-2-carboxamide are not available, similar compounds have been involved in various reactions. For instance, the top reaction types seen in a survey were amide formation, heterocycle formation, N-arylation, CO2H deprotection, N-alkylation, reductive amination, and N-Boc deprotection .


Physical And Chemical Properties Analysis

5-bromo-N-phenylpyridine-2-carboxamide has a molecular weight of 277.12 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Chemistry and Synthesis

5-bromo-N-phenylpyridine-2-carboxamide: is a versatile compound in synthetic chemistry. It serves as a building block for the synthesis of various heterocyclic compounds . The bromo group on the pyridine ring makes it a prime candidate for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in creating complex organic molecules for material science, pharmaceuticals, and agrochemicals.

Pharmaceuticals

In pharmaceutical research, 5-bromo-N-phenylpyridine-2-carboxamide is utilized for the development of drug candidates. Its structure is amenable to modifications that can lead to the discovery of new therapeutic agents . The presence of both bromo and amide functional groups allows for subsequent functionalization, which is crucial in medicinal chemistry for optimizing drug properties like potency, selectivity, and pharmacokinetics.

Material Science

This compound finds applications in material science due to its potential use in organic semiconductors and as a precursor for electronic materials . The electronic properties of pyridine derivatives make them suitable for use in light-emitting diodes (LEDs), photovoltaic cells, and other electronic devices.

Industrial Applications

In industrial settings, 5-bromo-N-phenylpyridine-2-carboxamide can be used in the synthesis of dyes, pigments, and other specialty chemicals . Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of industrial materials.

Environmental Science

The study of environmental fate and transport of chemical compounds often includes compounds like 5-bromo-N-phenylpyridine-2-carboxamide . Researchers can use it to understand the behavior of similar organic contaminants in the environment .

Biochemistry Research

In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly with enzymes that interact with pyridine rings. It can also serve as a scaffold for designing enzyme inhibitors .

Agricultural Studies

5-bromo-N-phenylpyridine-2-carboxamide: may be explored for its potential use in developing new agrochemicals. Its structural features could be beneficial in creating compounds with herbicidal or pesticidal activities .

Analytical Methods

Analytical chemists may employ 5-bromo-N-phenylpyridine-2-carboxamide as a standard or reagent in chromatography and spectroscopy techniques. It can help in the development of new analytical methods for detecting similar compounds .

Safety and Hazards

Specific safety and hazard information for 5-bromo-N-phenylpyridine-2-carboxamide is not available in the resources I found .

properties

IUPAC Name

5-bromo-N-phenylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-9-6-7-11(14-8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEVZDWMTJNQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-phenylpyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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